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Compound of Interest
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Cat. No.: B1262859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for

Bradanicline, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in the treatment

of chronic cough. The following sections detail the scientific rationale, preclinical data, and a

hypothetical Phase 2 clinical trial protocol, including methodologies for key experiments and

data presentation. Although the actual Phase 2 trial for Bradanicline did not demonstrate

efficacy, this document serves as a valuable resource for designing future trials in this

therapeutic area.

Scientific Rationale
Chronic cough is a prevalent and debilitating condition with significant unmet medical needs.

Bradanicline, as a selective α7 nAChR agonist, was investigated for its potential antitussive

effects. The proposed mechanism of action centers on the modulation of neuronal signaling in

the cough reflex pathway. Activation of α7 nAChRs in the central nervous system is thought to

enhance the activity of inhibitory GABAergic interneurons in the brainstem, thereby

suppressing the cough reflex.[1]

Signaling Pathway of Bradanicline in Cough
Suppression
The binding of Bradanicline to the α7 nicotinic acetylcholine receptor is hypothesized to initiate

a signaling cascade that ultimately leads to the suppression of the cough reflex. This is thought
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to occur through the potentiation of inhibitory neurotransmission in the brainstem.
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Bradanicline's proposed mechanism of action in cough suppression.

Preclinical Evidence
The investigation of Bradanicline for chronic cough was supported by preclinical studies in

animal models. These studies demonstrated the potential of α7 nAChR agonists to reduce

cough frequency.

Summary of Preclinical Data in Guinea Pig Model
Preclinical evaluation of Bradanicline (formerly ATA-101) in a guinea pig model of induced

cough provided the foundational evidence for its clinical development. The study showed a

dose-dependent reduction in cough frequency, supporting the hypothesis that α7 nAChR

activation has an antitussive effect.[2]

Compound Dose Tussive Agent
Route of
Administration

% Cough
Inhibition
(approx.)

Bradanicline

(ATA-101)
Low Citric Acid Oral Not Specified

Bradanicline

(ATA-101)
High Citric Acid Oral

Dose-related

suppression

Clinical Trial Protocol: Phase 2 Study (Based on
NCT03622216)
This section outlines a detailed protocol for a Phase 2 clinical trial investigating the efficacy and

safety of Bradanicline in adults with refractory chronic cough. This protocol is based on the
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design of the NCT03622216 study.

Study Design
A randomized, double-blind, placebo-controlled, crossover, dose-escalation study.[1][3]

Patient Population
Adults aged 18-80 years with a diagnosis of refractory chronic cough for at least one year.

Key Inclusion and Exclusion Criteria
Inclusion Criteria Exclusion Criteria

Diagnosis of refractory chronic cough or

unexplained cough for at least one year.[3]

Current smoker or has given up smoking within

the past 12 months.

Chest radiograph or CT scan within the last year

showing no abnormality contributing to the

cough.

Current use of an ACE-inhibitor or requirement

for one during the study.

Able to provide written informed consent.
Respiratory tract infection within 4 weeks of

baseline.

Women of child-bearing potential must use two

forms of acceptable birth control.

History of cystic fibrosis or malignancy within the

last 5 years.

Male subjects and their partners of child-bearing

potential must use two methods of acceptable

birth control.

Active hepatitis or HIV infection.

Positive test for any drug of abuse.

Experimental Workflow
The study would follow a crossover design with two treatment periods separated by a washout

period.
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Clinical trial workflow for the Bradanicline study.

Dosing Regimen
Patients would receive daily escalating doses of Bradanicline or a matching placebo for three

weeks. The specific dose escalation schedule would need to be defined based on Phase 1

safety and tolerability data.
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Efficacy and Safety Assessments
Primary Endpoint:

Change from baseline in 24-hour cough frequency, objectively measured using a validated

cough monitoring system (e.g., VitaloJAK).

Secondary Endpoints:

Patient-reported outcomes (PROs) to assess cough severity and quality of life. Commonly

used instruments include:

Leicester Cough Questionnaire (LCQ)

Visual Analogue Scale (VAS) for cough severity

Safety and tolerability assessed through adverse event monitoring, physical examinations,

vital signs, and clinical laboratory tests.

Protocol for Objective Cough Frequency Monitoring
(VitaloJAK System)
The VitaloJAK system is a validated, ambulatory device for objective cough monitoring.

Materials:

VitaloJAK recording device

Microphone and chest sensor

Adhesive patches

Data card

Pouch for the device

Procedure:
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Patient Preparation: Ensure the patient's chest area is clean, dry, and free from excessive

hair.

Sensor Placement: Attach a new chest sensor to the patient's chest as per the

manufacturer's instructions. A new air microphone should also be used for each recording.

Device Setup:

Insert a new battery pack for each 24-hour recording.

Insert the data card into the device.

Connect the microphone and chest sensor cable to the device.

Power on the device and ensure the date and time are correct.

Recording Initiation: Start the 24-hour recording period. The patient should be instructed to

continue their normal daily activities.

Device Wearing: The device can be worn in the supplied pouch. For overnight recording, the

device can be placed on a bedside table.

Recording Completion: After 24 hours, the device will automatically stop recording.

Data Retrieval: Power down the device, disconnect the sensors, and remove the data card.

Data Analysis: The audio files are uploaded to a central server where they are processed

using a validated algorithm to identify and count coughs. The analysis is typically performed

by trained technicians.

Data Presentation
All quantitative data from the clinical trial should be summarized in a clear and concise format

to facilitate interpretation and comparison between treatment groups.

Table 1: Baseline Demographics and Clinical
Characteristics
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Characteristic Bradanicline (N=...) Placebo (N=...) Total (N=...)

Age (years), mean

(SD)

Sex, n (%)

Male

Female

Duration of Cough

(years), mean (SD)

Baseline 24-hour

Cough Frequency,

mean (SD)

Baseline LCQ Score,

mean (SD)

Baseline VAS Score

(mm), mean (SD)

Table 2: Efficacy Outcomes
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Outcome Bradanicline Placebo
Difference
(95% CI)

p-value

Primary Endpoint

Change from

Baseline in 24-

hour Cough

Frequency, mean

(SD)

Secondary

Endpoints

Change from

Baseline in LCQ

Total Score,

mean (SD)

Change from

Baseline in VAS

Score (mm),

mean (SD)

Table 3: Summary of Adverse Events
Adverse Event Bradanicline (N=...) n (%) Placebo (N=...) n (%)

Any Adverse Event

Nausea

Dizziness

Headache

Somnolence

List other common AEs

Conclusion
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While the Phase 2 clinical trial of Bradanicline for chronic cough did not meet its primary

endpoint, the design and methodologies employed provide a valuable framework for future

research in this area. The detailed protocol outlined in these application notes, including the

use of objective cough monitoring and validated patient-reported outcomes, represents a

robust approach to evaluating novel antitussive therapies. Future studies may explore

alternative dosing regimens, different patient populations, or combination therapies to unlock

the potential of targeting the α7 nicotinic acetylcholine receptor for the treatment of chronic

cough.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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